3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCWSVNDWPYQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(4-fluorophenyl)-6-oxopyridazine. Finally, the pyridazine derivative undergoes a reaction with bromoacetic acid to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Pyridazinone Core
Substituent Variations on the Aromatic Ring
- 6-(2-Methoxyphenyl)pyridazin-3(2H)-one Structure: Pyridazinone with a 2-methoxyphenyl group at position 5. Key Differences: Lacks the propanoic acid chain and the 4-fluorophenyl group. Methoxy substitution alters electronic properties compared to fluorine.
- 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid Structure: Pyridazinone with a 4-methoxyphenyl group at position 3 and an acetic acid chain. Key Differences: Shorter carboxylic acid chain (acetic vs. propanoic) and methoxy instead of fluoro substitution. Impact: Reduced steric bulk and altered solubility; methoxy groups may decrease metabolic stability compared to fluorine .
- 3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid (CAS 1225973-06-7) Structure: Pyridazinone with a 2,5-dimethoxyphenyl group and propanoic acid chain. Key Differences: Additional methoxy groups increase electron-donating effects but may hinder target binding due to steric hindrance.
Modifications to the Carboxylic Acid Side Chain
- 3-{3-[(3-Methylphenyl)carbamoyl]-6-oxopyridazin-1(6H)-yl}propanoic Acid Structure: Pyridazinone with a carbamoyl-linked 3-methylphenyl group and propanoic acid. Key Differences: Carbamoyl spacer introduces hydrogen-bonding capability and rigidity.
- 3-Cyclopentyl-2-(4-(isoquinolin-5-yloxy)-6-oxopyridazin-1(6H)-yl)propanoic Acid Structure: Pyridazinone with an isoquinoline-5-yloxy group and cyclopentyl-substituted propanoic acid. Key Differences: Bulky isoquinoline and cyclopentyl groups significantly increase molecular weight (379.41 g/mol). Impact: Higher lipophilicity may reduce aqueous solubility but improve membrane penetration .
Bioisosteric Replacements and Heterocyclic Analogs
- 3-(4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic Acid Structure: Pyrazolo-pyridine core with difluoromethyl and propyl groups. Key Differences: Replacement of pyridazinone with pyrazolo-pyridine alters electron distribution and steric profile. Impact: Potential for unique binding interactions in enzyme inhibition (e.g., HIF-1α targeting) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Biological Activity
3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 299.29 g/mol. The compound features a pyridazinone core, which is known for its reactivity and versatility in biological systems.
Pharmacological Properties
The biological activity of this compound has been explored in various contexts, including:
- Antitumor Activity : Studies have indicated that derivatives of pyridazinone compounds exhibit significant antitumor properties. For instance, similar compounds have shown low micromolar growth inhibitory values against breast and colon cancer cell lines, suggesting that this compound may also possess anticancer potential .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
- Xanthine Oxidase Inhibition : Some studies suggest that related compounds can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial for treating gout and hyperuricemia .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cell proliferation and inflammation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth, apoptosis, and immune responses.
- Gene Expression Regulation : The compound might affect gene expression related to tumor progression or inflammatory responses, thereby modulating the overall cellular environment .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antitumor Studies : A series of fluoro-substituted isoflavones were synthesized and tested for their antitumor activity against various cancer cell lines. These studies revealed significant growth inhibition in sensitive cell lines when treated with these derivatives .
- Inflammation Models : Research demonstrated that certain pyridazinone derivatives reduced inflammatory markers in animal models, supporting their potential use in treating chronic inflammatory diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O3 |
| Molecular Weight | 299.29 g/mol |
| Biological Activities | Antitumor, Anti-inflammatory, Xanthine oxidase inhibition |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation, Gene expression regulation |
Q & A
Q. How do structural modifications influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., Cl, Br) replacing the fluorine atom. Compare IC₅₀ values in antimicrobial assays. Fluorine’s electronegativity often enhances membrane permeability .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade target proteins. Assess degradation via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
